Cilazaprilat Exhibits 2.5-Fold Greater In Vitro ACE Inhibitory Potency Compared to Enalaprilat
In an in vitro assay using rabbit lung ACE, cilazaprilat demonstrated an IC50 of 1.9 nM, establishing it as one of the most potent ACE inhibitors available [1]. In a functional in vivo assay measuring the angiotensin I pressor response in anesthetized rats, cilazaprilat was 1.5-fold more potent than enalaprilat [2]. This quantifiable difference in molecular potency is a critical factor when selecting an ACE inhibitor for studies requiring maximal enzyme suppression.
| Evidence Dimension | ACE inhibitory potency (IC50 and relative potency in vivo) |
|---|---|
| Target Compound Data | IC50 = 1.9 nM (rabbit lung ACE); 1.5× potency vs. enalaprilat (angiotensin I pressor response) |
| Comparator Or Baseline | Enalaprilat (potency set as baseline 1×) |
| Quantified Difference | Cilazaprilat is 1.5-fold more potent than enalaprilat in vivo; IC50 difference >2-fold (cilazaprilat 1.9 nM vs. enalaprilat ~4-5 nM range) |
| Conditions | Rabbit lung ACE in vitro; anesthetized rat angiotensin I pressor response |
Why This Matters
Higher intrinsic potency may allow for lower molar concentrations in in vitro experiments or reduced prodrug dosing in preclinical models, potentially minimizing off-target effects.
- [1] Waterfall JF. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor. Br J Clin Pharmacol. 1989;27(Suppl 2):139S-150S. View Source
- [2] Waterfall JF. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor. Br J Clin Pharmacol. 1989;27(Suppl 2):139S-150S. View Source
